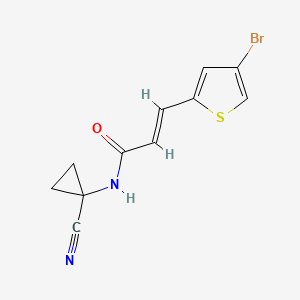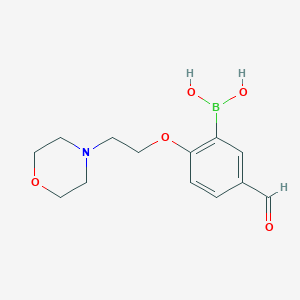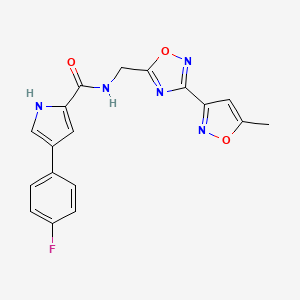![molecular formula C18H12Cl2N6O2 B2800686 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide CAS No. 881082-82-2](/img/structure/B2800686.png)
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide is a complex organic compound known for its application in various scientific fields, including chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dichlorophenyl group and a 3-hydroxybenzohydrazide moiety, making it an intriguing subject for synthesis and reaction studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide typically involves multi-step reactions starting from readily available precursors:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting with 3,4-dichloroaniline, a series of reactions involving the formation of pyrazole and pyrimidine rings is undertaken. This involves cyclization reactions, often catalyzed by acids or bases.
Substitution Reactions:
Hydrazide Formation: : The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with 3-hydroxybenzohydrazide, usually under acidic conditions to yield the target compound.
Industrial Production Methods: : Scaling up this synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis and high-throughput screening of reaction parameters can facilitate industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of oxidative derivatives with enhanced biological activity.
Reduction: : Reduction reactions, especially at the hydrazide moiety, can lead to amines or other reduced products.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, primarily at the chlorinated phenyl ring and the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and potassium permanganate, often under mild conditions.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Various halogenation agents or nucleophiles can be used, depending on the desired substitution pattern.
Major Products
Oxidation Products: : Quinones and other oxidized forms.
Reduction Products: : Amines and reduced hydrazides.
Substitution Products: : Derivatives with different functional groups attached to the aromatic rings.
Aplicaciones Científicas De Investigación
This compound finds applications across multiple scientific domains:
Chemistry: : Used as a ligand in coordination chemistry and as a building block in synthetic organic chemistry.
Biology: : Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: : Explored in drug discovery and development for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: : Utilized in material science for the development of novel polymers and coatings with specific properties.
Mecanismo De Acción
The biological activity of N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide is primarily attributed to its interaction with specific molecular targets:
Molecular Targets: : Enzymes such as kinases and proteases, DNA/RNA polymerases, and other cellular proteins.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzyme activity, and interaction with nucleic acids, leading to the disruption of cellular processes in pathogens or cancer cells.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, this compound exhibits unique properties due to the presence of the 3-hydroxybenzohydrazide moiety and the 3,4-dichlorophenyl group.
Similar Compounds
Pyrazolo[3,4-d]pyrimidines without the dichlorophenyl substitution.
Derivatives with different substituents on the benzohydrazide moiety.
Uniqueness: : The specific combination of substituents in this compound results in enhanced bioactivity and selectivity, making it a valuable molecule for research and development.
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide stands out in the field of chemical and biological research due to its unique structure and versatile applications. This compound continues to be an important subject for ongoing studies aimed at harnessing its full potential.
Propiedades
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6O2/c19-14-5-4-11(7-15(14)20)26-17-13(8-23-26)16(21-9-22-17)24-25-18(28)10-2-1-3-12(27)6-10/h1-9,27H,(H,25,28)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCZXAWGZKHNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
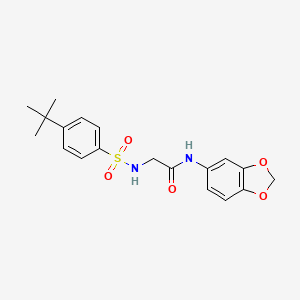
![2-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2800605.png)
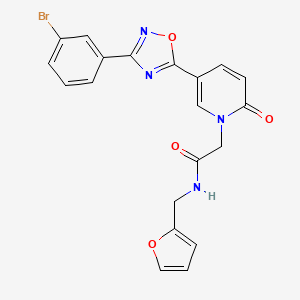
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2800608.png)
![N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800609.png)
![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/new.no-structure.jpg)
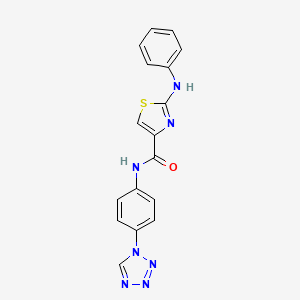
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800614.png)
![3-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2800617.png)
![N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amine](/img/structure/B2800619.png)
